1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloropyrimidine, which is commercially available or can be synthesized through known methods.
Amination Reaction: The 4,6-dichloropyrimidine undergoes an amination reaction with ethanamine.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a range of biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or block the growth of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: This is the starting material for the synthesis of this compound and shares similar chemical properties.
2-Amino-4,6-dichloropyrimidine: This compound has similar structural features but different reactivity and biological activities.
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride: This compound is structurally similar but has different substitution patterns on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
1196153-67-9 |
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Molecular Formula |
C6H8Cl3N3 |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
1-(4,6-dichloropyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7Cl2N3.ClH/c1-3(9)6-10-4(7)2-5(8)11-6;/h2-3H,9H2,1H3;1H |
InChI Key |
QIWQPLDBWLEWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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